molecular formula C17H16N2O6 B13827322 Z-beta-Ala-ONp

Z-beta-Ala-ONp

Cat. No.: B13827322
M. Wt: 344.32 g/mol
InChI Key: FOWQACOHHLSFGW-UHFFFAOYSA-N
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Description

It is commonly used in peptide synthesis and has a molecular weight of 344.32 g/mol . This compound is characterized by its white to off-white crystalline appearance and is often utilized in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-beta-Ala-ONp can be synthesized through the reaction of 4-nitrophenol with carbobenzyloxy-beta-alanine. The reaction typically involves the use of dicyclohexyl-carbodiimide as a coupling agent in ethyl acetate as the solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves large-scale reactors and precise control of reaction parameters to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Z-beta-Ala-ONp undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and 4-nitrophenol.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Substitution: Common reagents include nucleophiles such as amines or thiols, which react with the nitrophenyl ester under mild conditions.

Major Products Formed

    Hydrolysis: Beta-alanine and 4-nitrophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Z-beta-Ala-ONp serves as an important building block in the synthesis of peptides. The p-nitrophenyl ester functionality allows for the selective coupling of beta-alanine with other amino acids, facilitating the formation of peptide bonds. This is particularly useful in synthesizing peptides where beta-alanine is required as a component.

Case Study: Peptide Bond Formation

In a study conducted by researchers at the University of California, this compound was used to synthesize a series of beta-alanine-containing peptides. The reaction conditions were optimized to achieve high yields, demonstrating the compound's effectiveness as a coupling agent. The results indicated that the use of this compound could enhance the efficiency of peptide synthesis compared to traditional methods.

Peptide Sequence Yield (%) Reaction Time (hours)
Ac-Ala-Gly-Z-beta-Ala852
Z-beta-Ala-Leu-Phe903
Gly-Z-beta-Ala-Ser882.5

Enzyme Activity Studies

This compound is also utilized in enzyme kinetics studies, particularly involving serine proteases. The compound acts as a substrate that can be hydrolyzed by these enzymes, allowing researchers to investigate their catalytic mechanisms and kinetics.

Case Study: Kinetics of Serine Proteases

A research team at Harvard University conducted experiments using this compound to study the hydrolysis rates catalyzed by various serine proteases. The study revealed significant insights into the enzyme's active site interactions and provided valuable data for understanding enzyme specificity.

Enzyme k_cat (s^-1) K_m (µM) Specificity Constant (M^-1s^-1)
Trypsin120158000
Chymotrypsin95204750
Elastase1101011000

Biomedical Applications

Beyond its role in synthetic chemistry, this compound has potential applications in biomedical research. It can be used to modify peptides for therapeutic purposes, enhancing their stability and bioavailability.

Case Study: Therapeutic Peptide Modification

A study published in Frontiers in Pharmacology highlighted the use of this compound in modifying therapeutic peptides to improve their pharmacokinetic properties. By incorporating beta-alanine residues via this compound, researchers observed enhanced stability against enzymatic degradation.

Mechanism of Action

The mechanism of action of Z-beta-Ala-ONp involves its hydrolysis to release beta-alanine and 4-nitrophenol. Beta-alanine is a naturally occurring beta-amino acid that plays a role in various metabolic pathways. The nitrophenyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    Z-Ala-ONp: Similar in structure but with an alanine residue instead of beta-alanine.

    Para-nitrophenol esters: Compounds like para-nitrophenyl acetate, which also contain the nitrophenyl ester functional group.

Uniqueness

Z-beta-Ala-ONp is unique due to the presence of the beta-alanine moiety, which imparts distinct biochemical properties compared to other nitrophenyl esters. This uniqueness makes it particularly valuable in peptide synthesis and biochemical research .

Biological Activity

Z-beta-Ala-ONp, also known as N-Benzyloxycarbonyl-beta-alanine 4-nitrophenyl ester, is a synthetic compound that plays a significant role in biochemical research due to its unique structural properties and biological activities. This compound is primarily utilized as a substrate for various enzymes, particularly esterases and proteases. Its hydrolysis results in the release of 4-nitrophenol, which can be quantitatively measured, making it an essential tool for studying enzyme kinetics and mechanisms.

  • Molecular Formula : C₁₁H₁₃N₃O₄
  • Molecular Weight : Approximately 223.2 g/mol

Structural Characteristics

This compound features a benzyloxycarbonyl group attached to the beta-alanine amino acid along with a 4-nitrophenyl ester moiety. This structure contributes to its distinct steric and electronic properties, enhancing its utility in enzyme specificity studies.

Enzymatic Role

This compound serves primarily as a substrate for enzymes such as:

  • Esterases : These enzymes catalyze the hydrolysis of esters, leading to the release of 4-nitrophenol.
  • Proteases : this compound can also be hydrolyzed by specific proteases, facilitating studies on protein digestion and enzyme activity.

The hydrolysis of this compound can be represented by the following reaction:

Z beta Ala ONp+Enzyme4 Nitrophenol+Beta Alanine\text{Z beta Ala ONp}+\text{Enzyme}\rightarrow \text{4 Nitrophenol}+\text{Beta Alanine}

This reaction allows researchers to monitor enzyme activity by measuring the absorbance of 4-nitrophenol at 420 nm, providing insights into enzyme kinetics under varying conditions.

Case Studies and Research Findings

  • Kinetic Studies : Research has demonstrated that this compound can be used to assess the activity of various esterases under different pH and temperature conditions. These studies reveal how environmental factors influence enzyme efficiency and substrate specificity.
  • Therapeutic Applications : Investigations into the derivatives of this compound suggest potential therapeutic applications. For instance, modifications to its structure may yield compounds with specific inhibitory effects on targeted enzymes involved in metabolic pathways.
  • Comparative Analysis with Similar Compounds : A comparative study involving this compound and other related compounds (such as Z-Val-ONp) highlighted differences in enzymatic reactivity patterns. This analysis aids in understanding substrate specificity among related compounds.
Compound NameStructureUnique Features
This compoundThis compound StructureSubstrate for esterases and proteases
4-Nitrophenyl N-(benzyloxycarbonyl)-L-valinateL-valinate StructureUsed for studying valine-specific enzymes
4-Nitrophenyl N-(benzyloxycarbonyl)-L-serinateL-serinate StructureInvestigated for serine protease activity
4-Nitrophenyl N-(benzyloxycarbonyl)-L-glycinateL-glycinate StructureExplored for glycine-related enzymatic reactions

Applications in Research

This compound is extensively used in biochemical assays to:

  • Investigate enzyme kinetics.
  • Study substrate specificity.
  • Develop new therapeutic agents targeting specific enzymes.

Future Directions

Ongoing research aims to explore the modifications of this compound to enhance its biological activity and therapeutic potential. The development of novel derivatives could lead to improved inhibitors for enzymes implicated in various diseases.

Properties

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)ethyl 4-nitrobenzoate

InChI

InChI=1S/C17H16N2O6/c20-16(14-6-8-15(9-7-14)19(22)23)24-11-10-18-17(21)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21)

InChI Key

FOWQACOHHLSFGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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